N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-17(2)13(14-4-3-9-22-14)10-16-15(19)11-5-7-12(8-6-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWGSKICNPZGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.35 g/mol. The compound features a nitro group (-NO₂), a thiophene ring, and a dimethylamino group, which are critical for its biological activity.
Key Structural Features:
- Dimethylamino Group: Enhances solubility and bioavailability.
- Nitro Group: Often associated with antibacterial properties.
- Thiophene Ring: Contributes to the compound's electronic properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid derivatives with dimethylaminothiophenes under controlled conditions. The process generally includes:
- Formation of the amide bond through coupling reactions.
- Purification via recrystallization or chromatography to achieve high purity levels.
Biological Activities
This compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have indicated that compounds with nitro groups often show significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against both aerobic and anaerobic bacteria, including strains resistant to conventional antibiotics .
Antitumor Activity
Research has shown that related compounds possess antitumor properties, inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range against lung cancer cells . The presence of the nitro group is particularly noted for enhancing cytotoxicity against tumor cells.
The proposed mechanism involves the inhibition of specific enzymes or proteins through binding interactions facilitated by the nitro and amine groups. This binding alters enzyme activity, which can be exploited in therapeutic applications, particularly in targeting cancer cells or bacterial infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Antibacterial Study:
- Antitumor Activity:
- Structure-Activity Relationship (SAR):
Data Tables
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | Effective against E. coli |
| Compound B | Antitumor | 7.5 | High activity against A549 cells |
| Compound C | Antimicrobial | 20 | Effective against H. pylori |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide exhibit potent antitumor effects. For instance, derivatives of nitrobenzamide have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Neurological Applications :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of nitrobenzamide derivatives, including this compound. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against several bacterial strains. The compound exhibited notable inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-thiophenecarboxaldehyde with dimethylamine to form the Schiff base intermediate.
- Step 2 : Reduction of the imine group to yield the secondary amine.
- Step 3 : Coupling with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
- Key Considerations : Use catalytic agents like DMAP to enhance acylation efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC and confirm structure via H/C NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d6) identifies protons on the thiophene (δ 6.8–7.2 ppm), dimethylamino (δ 2.2–2.5 ppm), and nitrobenzamide (δ 8.0–8.3 ppm). C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.
- HPLC-MS : Quantifies purity and detects impurities (C18 column, acetonitrile/water mobile phase).
- UV-Vis/FTIR : Nitro group absorption at ~270 nm (UV) and C=O stretch at ~1680 cm (FTIR) .
Q. How can solubility and stability be assessed under laboratory conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using shake-flask method. Centrifuge and analyze supernatant via UV-Vis.
- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks, UV light exposure). Monitor degradation products via HPLC-MS. Store at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What strategies are used to identify pharmacological targets for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., PDB entries). Prioritize targets with binding energies < -7.0 kcal/mol.
- In Vitro Assays : Test inhibition of cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Pair with siRNA knockdown to validate target involvement.
- SPR/BLI : Measure real-time binding kinetics (e.g., Biacore) for confirmed targets .
Q. How can metabolic stability and cytochrome P450 interactions be evaluated?
- Methodological Answer :
- Liver Microsomes : Incubate compound (1–10 µM) with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate and intrinsic clearance.
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC values. Apply non-competitive inhibition models if .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with 8–12 concentration points (e.g., 0.1–100 µM) to confirm EC/IC trends.
- Orthogonal Assays : Validate cytotoxicity via Annexin V/PI staining (flow cytometry) alongside MTT.
- Statistical Analysis : Apply Grubbs’ test to identify outliers. Use ANOVA with post-hoc Tukey for multi-group comparisons .
Q. What methods enable selective functionalization of the thiophene or benzamide moieties?
- Methodological Answer :
- Thiophene Modification : Electrophilic substitution (e.g., bromination with NBS in CCl) at the 5-position.
- Benzamide Modification : Nitro group reduction (H, Pd/C) to amine, followed by acylation or sulfonylation.
- Protection/Deprotection : Use Boc groups for amine protection during multi-step synthesis .
Q. How can stability under varying pH and temperature conditions be systematically studied?
- Methodological Answer :
- pH Stability : Incubate compound (1 mg/mL) in buffers (pH 1–10) at 37°C. Sample at 0, 24, 48 hrs; analyze via HPLC.
- Thermal Stability : Use DSC/TGA to determine decomposition onset temperature. Store samples at -20°C, 4°C, and 25°C; compare degradation rates.
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
